Ethyl (R)-2-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl ®-2-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of β-keto esters. These compounds are characterized by the presence of both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . Ethyl ®-2-oxopyrrolidine-3-carboxylate is often used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
The preparation of Ethyl ®-2-oxopyrrolidine-3-carboxylate typically involves esterification reactions. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dimethyl carbonate . This method is preferred for its mild reaction conditions and high yields. Industrial production methods often employ acid-catalyzed Fischer–Speier esterification, which uses catalytic HCl or H₂SO₄ . Variants of this method using Lewis acid catalysts like scandium (III) triflate or ferric chloride have also been reported .
Chemical Reactions Analysis
Ethyl ®-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups. Common reagents used in these reactions include lithium aluminum hydride for reductions and Grignard reagents for nucleophilic substitutions.
Scientific Research Applications
Ethyl ®-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and functional materials.
Mechanism of Action
The mechanism of action of Ethyl ®-2-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects . The exact molecular pathways involved are still under investigation, but it is known to affect lipid metabolism and enzyme activity .
Comparison with Similar Compounds
Ethyl ®-2-oxopyrrolidine-3-carboxylate can be compared with other β-keto esters like ethyl acetoacetate and methyl acetoacetate. While all these compounds share similar chemical properties, Ethyl ®-2-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of a pyrrolidine ring . This structural uniqueness makes it particularly valuable in the synthesis of chiral molecules and complex pharmaceuticals .
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Ethyl 3-oxobutanoate
Properties
IUPAC Name |
ethyl (3R)-2-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMWJMUMOYGQW-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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